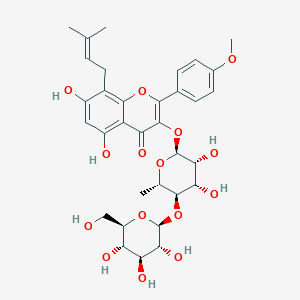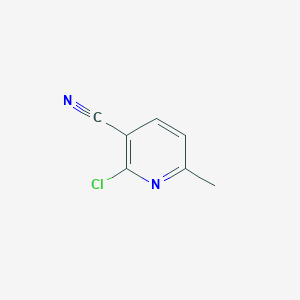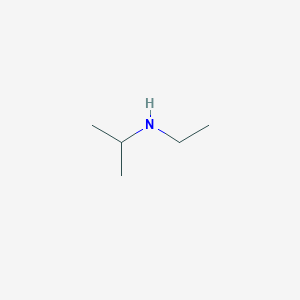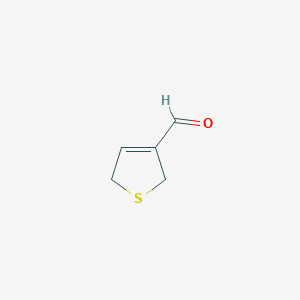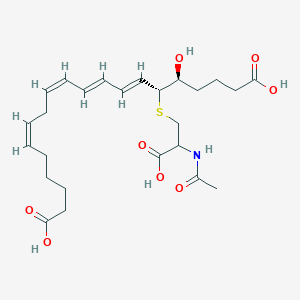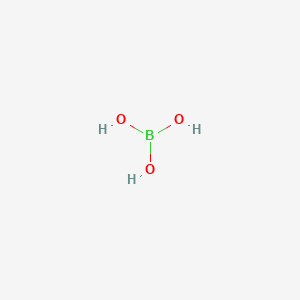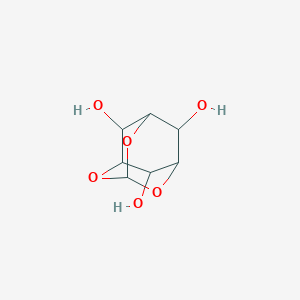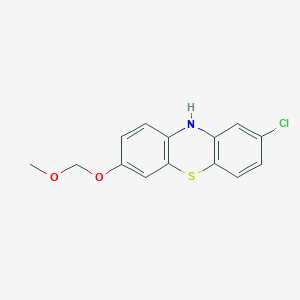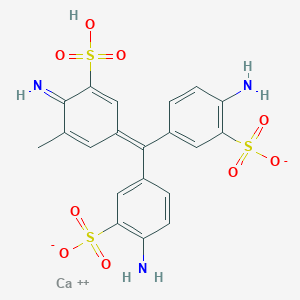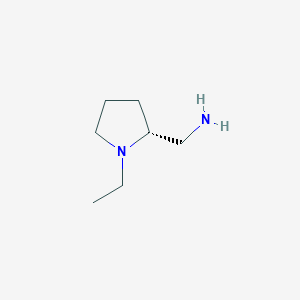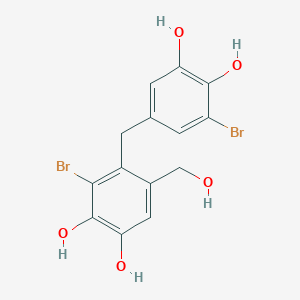
5-Hydroxyisoavrainvilleol
Vue d'ensemble
Description
5-Hydroxyisoavrainvilleol is a chemical compound . Its molecular formula is C14H12Br2O5 .
Synthesis Analysis
There is limited information available on the synthesis of 5-Hydroxyisoavrainvilleol. It’s known to be a diphenylmethane derivative from the tropical green algae Avrainvillea nigricans .Molecular Structure Analysis
The molecular structure of 5-Hydroxyisoavrainvilleol consists of 14 carbon atoms, 12 hydrogen atoms, 2 bromine atoms, and 5 oxygen atoms .Physical And Chemical Properties Analysis
The average mass of 5-Hydroxyisoavrainvilleol is 420.050 Da, and its monoisotopic mass is 417.905121 Da .Applications De Recherche Scientifique
Antimicrobial Activity : A study by Colon et al. (1987) identified 5'-hydroxyisoavrainvilleol as a new diphenylmethane derivative from the tropical green algae Avrainvillea nigricans, demonstrating gram-positive antimicrobial activity (Colon, Guevara, Gerwick, & Ballantine, 1987).
Cancer Research : Gao et al. (2018) found that (-)-5-hydroxy-equol inhibits hepatocellular carcinoma cell proliferation, migration, and invasion by modulating glycolysis, affecting enzyme and protein expression (Gao, Wang, Zhang, Li, Qin, & Wang, 2018).
Obesity and Metabolic Research : Wang et al. (2016) discovered that 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF) from orange peel significantly inhibits lipid accumulation in 3T3-L1 cells, suggesting its potential in addressing obesity-related issues (Wang, Lee, Chen, Ho, & Pan, 2016).
Alcohol Intake Marker : Beck and Helander (2003) reported that urinary 5-hydroxytryptophol (5-HTOL) serves as a sensitive and reliable marker for recent alcohol intake, useful in clinical and forensic settings (Beck & Helander, 2003).
Cardiovascular Research : Chester et al. (1990) examined the role of 5-HT receptors in human coronary arteries, suggesting their involvement in contractions and potentially in vasospasm (Chester, Martin, Bodelsson, Arneklo-Nobin, Tadjkarimi, Tornebrandt, & Yacoub, 1990).
Psychiatric Disorder Studies : Van Praag et al. (1987) discussed the specificity of 5-HT disturbances in psychiatric disorders, correlating with specific psychopathological dimensions (van Praag, Kahn, Asnis, Wetzler, Brown, Bleich, & Korn, 1987).
Neuroscience and Neuropharmacology : Hashemi et al. (2009) developed a method for endogenous recording of 5-HT in the mammalian brain using Nafion-modified microelectrodes, overcoming challenges in electrode deterioration (Hashemi, Dankoski, Petrović, Keithley, & Wightman, 2009).
Propriétés
IUPAC Name |
3-bromo-4-[(3-bromo-4,5-dihydroxyphenyl)methyl]-5-(hydroxymethyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2O5/c15-9-2-6(3-10(18)13(9)20)1-8-7(5-17)4-11(19)14(21)12(8)16/h2-4,17-21H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXYDDXUERLOFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Br)CC2=C(C(=C(C=C2CO)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149688 | |
| Record name | 5-Hydroxyisoavrainvilleol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyisoavrainvilleol | |
CAS RN |
111537-53-2 | |
| Record name | 5-Hydroxyisoavrainvilleol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111537532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxyisoavrainvilleol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B46680.png)
![1,8-Diazabicyclo[5.4.0]undec-7-ene](/img/structure/B46681.png)

